molecular formula C13H14O2 B574252 6-Ethoxy-2-isopropenyl-1-benzo[b]furan CAS No. 173992-20-6

6-Ethoxy-2-isopropenyl-1-benzo[b]furan

Cat. No.: B574252
CAS No.: 173992-20-6
M. Wt: 202.253
InChI Key: SOSQDRKSEVWQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-isopropenyl-1-benzo[b]furan is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-isopropenyl-1-benzo[b]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of arylboronic acids in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex benzofuran derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-isopropenyl-1-benzo[b]furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

6-Ethoxy-2-isopropenyl-1-benzo[b]furan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-isopropenyl-1-benzo[b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-isopropenyl-1-benzo[b]furan stands out due to its unique ethoxy and isopropenyl substituents, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other benzofuran derivatives, making it a valuable compound for further research and development.

Properties

CAS No.

173992-20-6

Molecular Formula

C13H14O2

Molecular Weight

202.253

IUPAC Name

6-ethoxy-2-prop-1-en-2-yl-1-benzofuran

InChI

InChI=1S/C13H14O2/c1-4-14-11-6-5-10-7-12(9(2)3)15-13(10)8-11/h5-8H,2,4H2,1,3H3

InChI Key

SOSQDRKSEVWQFQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(O2)C(=C)C

Synonyms

Benzofuran, 6-ethoxy-2-(1-methylethenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.